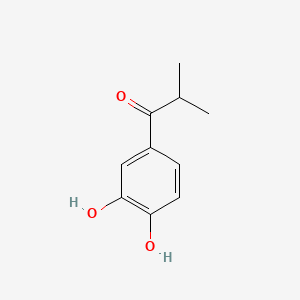

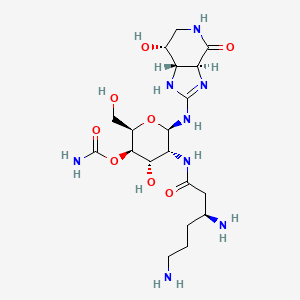

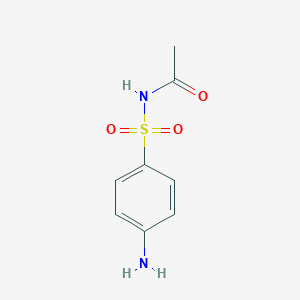

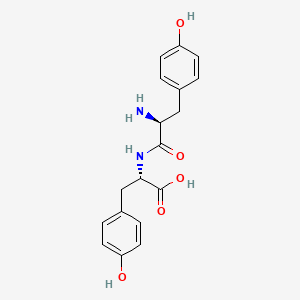

4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide

Vue d'ensemble

Description

SUN11602 is a novel aniline compound, which mimics the neuroprotective mechanisms of basic fibroblast growth factor. In primary cultures of rat cerebrocortical neurons, SUN11602 and bFGF prevented glutamate-induced neuronal death.

Applications De Recherche Scientifique

Neuroprotection in Parkinson’s Disease

SUN11602 has shown promising results in the treatment of Parkinson’s disease (PD), which is the second most common neurodegenerative disease . The compound has been found to exhibit neuroprotective activities similar to basic fibroblast growth factor (bFGF), a protein that stimulates neuronal growth and survival . In a study, SUN11602 was administered in a murine model of MPTP-induced dopaminergic degeneration, a common model for PD . The results showed that SUN11602 significantly reduced the alteration of PD hallmarks .

Modulation of Neuroinflammation

SUN11602 has been found to attenuate the neuroinflammatory state in PD models. It does this by modulating glial activation, NF-κB pathway, and cytokine overexpression . Neuroinflammation is a key feature of many central nervous system disorders, including PD .

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in neurodegenerative diseases. SUN11602 has been found to inhibit the apoptotic cascade, thereby potentially preventing neuronal cell death .

Regulation of Calcium-Binding Proteins

Calcium dysregulation is another feature of neurodegenerative diseases. SUN11602 has been found to rebalance calcium overload in neurons by regulating calcium-binding proteins .

5. Mimetic of Basic Fibroblast Growth Factor (bFGF) SUN11602 acts as a mimetic of bFGF, enhancing its phosphorylation and stimulating neuronal growth and survival in pathological conditions .

Potential Pharmacological Strategy for PD

Given these findings, SUN11602 could be considered a valuable pharmacological strategy for PD .

Mécanisme D'action

Target of Action

SUN11602, a synthetic compound, primarily targets the fibroblast growth factor receptor-1 (FGFR1) . FGFR1 plays a crucial role in neuroprotection and CNS-mediated inflammation .

Mode of Action

SUN11602 interacts with the FGFR1 receptor similarly to basic fibroblast growth factor (bFGF), enhancing its phosphorylation . This interaction stimulates neuronal growth and survival in pathological conditions .

Biochemical Pathways

SUN11602 activates key molecules in the FGFR-1-MEK/ERK signaling pathway, which is known for its neuroprotective effects . It also modulates the neuroinflammatory state via the modulation of glial activation, NF-κB pathway, and cytokine overexpression .

Pharmacokinetics

In a murine model of mptp-induced dopaminergic degeneration, sun11602 was administered daily by oral gavage , suggesting that it has oral bioavailability.

Result of Action

SUN11602 administration significantly reduces the alteration of Parkinson’s disease (PD) hallmarks . It attenuates the neuroinflammatory state and rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .

Action Environment

The environment in which SUN11602 acts is typically a pathological one, such as in neurodegenerative diseases like PD . The compound’s action, efficacy, and stability may be influenced by factors such as the severity of the disease, the presence of inflammation, and the specific cellular environment.

Propriétés

IUPAC Name |

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODNOOPOPTZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)